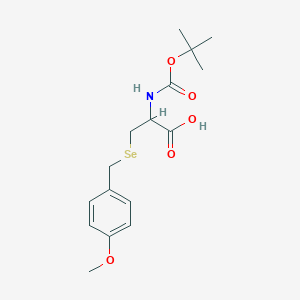

Boc-Sec(Mob)-OH

Description

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5Se/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIJGHSKCAGAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-Sec(Mob)-OH chemical structure and properties

Structural Architecture, Synthesis Protocols, and Orthogonal Deprotection Strategies

Executive Summary

Boc-Sec(Mob)-OH (N-

This guide details the technical specifications of this compound, focusing on its application in Boc-Solid Phase Peptide Synthesis (Boc-SPPS) . Unlike Fmoc strategies, where base-mediated deprotection can trigger fatal

Chemical Profile and Specifications

| Property | Specification |

| Chemical Name | N- |

| CAS Number | 959415-39-5 |

| Molecular Formula | |

| Molecular Weight | 388.32 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in water |

| Purity (HPLC) | |

| Chiral Purity | |

| Storage | -20°C, Desiccated (Hygroscopic and oxidation-sensitive) |

Structural Logic

The molecule consists of three functional domains designed for orthogonal stability:

-

Boc (N-terminus): Acid-labile (TFA), removed during chain elongation.

-

Mob (Side-chain): p-Methoxybenzyl ether. This group is acid-stable to dilute TFA (used for Boc removal) but cleaved by strong acids (HF, TFMSA) or specific oxidative/reductive cocktails. This differential stability is the core of its utility.

Mechanistic Visualization: Orthogonality & Reactivity

The following diagram illustrates the structural hierarchy and the specific cleavage conditions required for each protecting group, highlighting the orthogonality that allows peptide chain elongation without side-chain collapse.

Caption: Orthogonal protection scheme showing Boc lability to TFA vs. Mob stability, requiring specific cocktails for final removal.

Application in Solid Phase Peptide Synthesis (SPPS)[5][6][7][8][9]

A. The Challenge of Selenocysteine

Direct use of unprotected selenocysteine in SPPS is impossible due to the high nucleophilicity of the selenol (

Why Boc? Boc chemistry uses acidic deprotection (TFA). Since the

B. Coupling Protocol (Boc-SPPS)

Reagents:

-

Resin: MBHA or PAM resin (for HF cleavage).

-

Coupling Agents: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).[3]

-

Solvent: DMF (Dimethylformamide).[3]

Step-by-Step Workflow:

-

Swelling: Swell resin in DCM/DMF.[4]

-

Boc Removal (Cycle): Treat with 50% TFA in DCM (2 x 1 min, 1 x 20 min). Wash with DCM.[4]

-

Neutralization: 5% DIEA in DCM (2 x 2 min). Critical: Minimize exposure to base to prevent racemization/elimination.

-

Activation: Dissolve this compound (3 eq) and HOBt (3 eq) in minimal DMF. Add DIC (3 eq). Activate for 5 minutes.

-

Coupling: Add activated solution to resin.[5][4] Shake for 1-2 hours.

-

Monitoring: Kaiser test (Ninhydrin) to verify completion.

Advanced Deprotection Protocols: Removing the Mob Group[4][8]

The p-methoxybenzyl (Mob) group is significantly more stable than the Boc group. It does not come off with TFA. You must choose a cleavage strategy based on your equipment and the peptide's sensitivity.

Method 1: The "Modern Reductive" Cocktail (Recommended)

This method avoids the extreme hazard of HF and is highly effective for Sec(Mob).

-

Mechanism: Acidolysis assisted by silane reduction.

-

Cocktail: TFA / Triethylsilane (TES) / Thioanisole (96 : 2 : 2).[1][2][6]

-

Protocol:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the cocktail (10 mL per gram of resin).

-

Heat to 40°C and agitate for 4 hours . Note: Standard room temperature cleavage is often insufficient for Mob removal.

-

Filter and precipitate peptide in cold diethyl ether.

-

Centrifuge and wash with ether.

-

Method 2: Oxidative Cleavage (DTNP)

Useful if you want to isolate the peptide as a mixed disulfide/selenosulfide to prevent immediate oxidation to intractable polymers.

-

Protocol:

-

Dissolve DTNP (10 eq) in TFA.

-

Treat resin for 2-4 hours.

-

Result: The Mob group is removed, and the Selenium is capped as a Sec-S-(5-nitropyridine) mixed selenosulfide.

-

Activation: This activated species can be reacted with thiols (like Glutathione) to generate the free selenol or form specific disulfides.

-

Method 3: High HF (Traditional)

-

Conditions: Anhydrous HF + p-Cresol + p-Thiocresol at 0°C for 60 mins.

-

Pros: Quantitative removal.

-

Cons: Extremely hazardous; requires specialized Teflon vacuum lines.

Troubleshooting & Quality Control

Preventing Dehydroalanine (Dha) Formation

The conversion of Sec to Dha is the primary failure mode.

-

Cause: Proton abstraction from the

-carbon by bases. -

Solution: In Boc chemistry, this is rare during deprotection (acidic). However, during neutralization (DIEA wash), avoid prolonged exposure. Use "In Situ Neutralization" protocols where DIEA is added simultaneously with the next activated amino acid, rather than as a separate wash step.

Preventing Racemization

Sec is more prone to racemization than Cys due to the longer C-Se bond and lower energy barrier for enolization.

-

Mitigation: Use HOBt or HOAt as additives.[4][8][9] Avoid pre-activation times longer than 5 minutes. Maintain low temperature (0-4°C) during the addition of the activated Sec derivative.

References

-

Hondal, R. J., et al. (2012). Derivatives of Selenocysteine for Solid Phase Peptide Synthesis. National Institutes of Health. Available at: [Link]

-

Harris, K. M., & Hondal, R. J. (2013). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science. Available at: [Link]

- Alewood, P., et al. (1997). Selenocysteine in Peptide Synthesis. In Methods in Enzymology. Academic Press.

Sources

- 1. researchgate.net [researchgate.net]

- 2. DSpace [scholarworks.uvm.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Applying selenocysteine-mediated expressed protein ligation to prepare the membrane enzyme selenoprotein S - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

Technical Guide: Solubility & Handling of Boc-Sec(Mob)-OH

This guide details the solubility, handling, and application of Boc-Sec(Mob)-OH (N-α-t-Butyloxycarbonyl-Se-(4-methoxybenzyl)-L-selenocysteine) in peptide synthesis. It is structured for researchers requiring high-fidelity incorporation of selenocysteine into peptide sequences.

Physicochemical Context & Solubility Profile

This compound is a hydrophobic, protected amino acid derivative used primarily in Boc-solid phase peptide synthesis (SPPS). Its solubility is governed by the lipophilic nature of the Boc (tert-butyloxycarbonyl) and Mob (4-methoxybenzyl) protecting groups, which mask the polarity of the backbone and the reactivity of the selenol.

Solvent Compatibility: DMF vs. NMP

While both N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent solvents for this compound, their specific utility depends on the synthesis context.

| Feature | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) |

| Solubility Limit | High (~0.3 – 0.5 M) | Very High (>0.5 M) |

| Viscosity | Lower (0.92 cP) | Higher (1.67 cP) |

| Resin Swelling | Excellent for Polystyrene/Merrifield | Superior for PEG-based resins |

| Reaction Kinetics | Standard for DIC/HOBt coupling | Faster kinetics; reduces aggregation |

| Recommendation | Primary solvent for standard loading. | Secondary solvent for "difficult" sequences or high-concentration stock solutions. |

Critical Insight: this compound is prone to aggregation at high concentrations (>0.4 M) due to hydrophobic stacking of the Mob groups. NMP is preferred if precipitation is observed in DMF during long storage or activating conditions.

Stability & The Oxidation Challenge

Unlike sulfur (Cysteine), selenium is highly susceptible to oxidation, even when protected. The Mob group reduces reactivity, but selenoxide formation can occur if the solution is aerated, leading to deselenization during cleavage.

Degradation Pathway:

-

Oxidation: Air exposure converts the Selenide (R-Se-R') to Selenoxide (R-Se(=O)-R').

-

Elimination: Selenoxides undergo syn-elimination at room temperature, converting the Sec residue into Dehydroalanine (Dha), destroying the peptide.

Mechanism Visualization (DOT)

The following diagram illustrates the workflow to prevent oxidation and the consequences of failure.

Caption: The degradation pathway of protected Selenocysteine. Without inert gas protection, oxidation leads to the formation of Dehydroalanine.

Operational Protocol: Dissolution & Activation

This protocol ensures maximum solubility and minimizes oxidative damage.

Reagents Required:

-

This compound (Store at -20°C, desiccated).

-

Anhydrous DMF or NMP (Peptide Synthesis Grade).

-

Argon or Nitrogen gas line.

Step-by-Step Workflow

-

Equilibration: Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation (water acts as a nucleophile and accelerates side reactions).

-

Solvent Preparation (The "Sparge" Step):

-

Place the required volume of DMF/NMP in a clean vial.

-

Bubble dry Argon/Nitrogen through the solvent for 5 minutes. This is mandatory to remove dissolved oxygen.

-

-

Dissolution:

-

Add this compound to the degassed solvent to achieve a concentration of 0.1 M to 0.2 M .

-

Note: 0.1 M is ideal for standard coupling (e.g., 38.8 mg per mL).

-

Vortex gently. If particulates remain, sonicate for 30 seconds. Do not heat above 35°C.

-

-

Visual Check: The solution should be clear and colorless. A yellow tint indicates potential diselenide formation (oxidation).

-

Activation (In Situ):

-

Add coupling reagents (e.g., DIC/HOBt or HATU/DIEA) immediately prior to addition to the resin.

-

Do not pre-activate for >5 minutes. Activated Sec esters are less stable than their Cys counterparts.

-

Workflow Diagram (DOT)

Caption: Optimized dissolution workflow ensuring inert conditions and rapid activation.

Troubleshooting & FAQ

Q: The solution turned yellow. Can I use it? A: No. A yellow color typically indicates the formation of diselenides (Sec-Sec dimers) due to oxidation. This will lead to poor coupling efficiency and heterogeneous products. Discard and prepare fresh with stricter degassing.

Q: Can I use DMSO to improve solubility? A: Avoid DMSO. DMSO is a mild oxidant and can promote the conversion of selenides to selenoxides or diselenides over time. Stick to NMP if higher solubility is needed.

Q: My coupling yield is low compared to Cysteine. A: Sec is bulkier than Cys.

-

Decrease concentration to 0.1 M to prevent aggregation.

-

Use NMP instead of DMF.

-

Double-couple: Perform the coupling reaction twice (1 hour each) rather than one long reaction.

References

-

Hondal, R. J. (2005). Incorporation of Selenocysteine into Proteins Using Peptide Synthesis. Protein Science. Link

-

Bachem. Technical Data Sheet: this compound. Link

-

Metanis, N., et al. (2010). The Chemistry of Selenocysteine in Proteins. Current Opinion in Chemical Biology. Link

- Alewood, P., et al. (1997). Solid Phase Synthesis of Selenopeptides. International Journal of Peptide Research and Therapeutics.

Technical Guide: Stability and Manipulation of the Mob Protecting Group on Selenocysteine

This guide provides an in-depth technical analysis of the p-methoxybenzyl (Mob) protecting group on selenocysteine (Sec) . It addresses the stability profile, deprotection mechanisms, and experimental protocols required for high-fidelity peptide synthesis.

Executive Summary

The p-methoxybenzyl (Mob) group is the industry-standard side-chain protection for selenocysteine (Sec) in Solid-Phase Peptide Synthesis (SPPS).[1] Unlike its application on cysteine (Cys), where it is considered "acid-stable" (requiring HF or TFMSA), the Mob group on Sec exhibits unique semi-lability .

While stable to standard Fmoc removal conditions (piperidine/DMF) and mild TFA cleavage cocktails, Sec(Mob) can be removed under specific oxidative or reductive-acidic conditions that leave Cys(Mob) intact. This differential stability allows for orthogonal protection strategies but requires precise control to prevent fatal side reactions such as

Chemical Nature & Stability Profile[2][3]

Structural Logic

The Mob group relies on the electron-donating effect of the para-methoxy substituent, which stabilizes the benzylic carbocation intermediate during acidolysis.

-

C-Se vs. C-S Bond Energy: The C-Se bond is longer and weaker (

) than the C-S bond ( -

Carbocation Stability: Upon cleavage, the Mob cation is generated. In the absence of efficient scavengers, this cation will readily re-alkylate the highly nucleophilic selenol (

), leading to incomplete deprotection.

Stability Matrix

The following table summarizes the stability of Sec(Mob) under standard synthesis conditions relative to Cys(Mob).

| Reagent / Condition | Sec(Mob) Stability | Cys(Mob) Stability | Consequence / Application |

| 20% Piperidine / DMF | Stable | Stable | Standard Fmoc removal. Minimize exposure to prevent |

| 95% TFA / H2O / TIS | Metastable | Stable | Partial loss of Mob on Sec may occur; requires specific scavengers to drive to completion. |

| HF / Anisole (0°C) | Labile | Labile | Standard Boc chemistry cleavage. Quantitative removal. |

| DTNP / TFA | Labile | Stable* | Orthogonal deprotection. Sec(Mob) is removed; Cys(Mob) remains largely intact ( |

| TFA / TES / Thioanisole | Labile | Stable | "Facile" reductive acidolysis method (40°C).[3][4] |

Critical Note: While Sec(Mob) is stable to piperidine, the free selenol (or diselenide) is not. Premature removal of Mob during SPPS will lead to immediate deselenization (formation of dehydroalanine) during subsequent base treatments.

Deprotection Mechanisms

Two primary pathways exist for removing the Mob group from Sec in Fmoc chemistry: Oxidative Deprotection (using DTNP) and Reductive Acidolysis (using TES).

Pathway A: Oxidative Deprotection (DTNP)

This method uses 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA.[5] The reaction is driven by the formation of a mixed selenylsulfide adduct, Sec(5-Npys), which prevents re-alkylation by the Mob cation.

-

Mechanism: The activated disulfide attacks the selenium, displacing the Mob carbocation.

-

Result: The peptide elutes as the Sec(5-Npys) derivative.

-

Post-Processing: The Npys group must be removed via reduction (Ascorbate or DTT) to yield the free selenol/diselenide.

Pathway B: Reductive Acidolysis (TES)

A more recent "one-pot" method utilizes Triethylsilane (TES) and Thioanisole at elevated temperatures (40°C).[3]

-

Mechanism: TES acts as a hydride donor, irreversibly quenching the Mob carbocation to form p-methylanisole. Thioanisole acts as an auxiliary nucleophile.

-

Result: Direct formation of the diselenide (Sec-Sec) or selenol (Sec-H).

Visualization of Deprotection Pathways

Figure 1: Mechanistic pathways for Sec(Mob) deprotection. The Blue path (DTNP) yields a stable intermediate, while the Red path (TES) yields the final product directly.

Experimental Protocols

Protocol A: Oxidative Removal (DTNP Method)

Best for: Applications requiring orthogonality with Cys(Mob) or when handling highly aggregation-prone peptides.

-

Cleavage Cocktail Preparation:

-

Dissolve DTNP (2,2'-dithiobis(5-nitropyridine)) in neat TFA to a concentration of 20 equivalents relative to the peptide.

-

Note: No thioanisole is required for Sec, but it is required if deprotecting Cys.

-

-

Reaction:

-

Add cocktail to dry resin.

-

Incubate at 25°C for 2–3 hours .

-

-

Work-up:

-

Filter resin and precipitate peptide in cold diethyl ether.

-

Centrifuge and wash pellet 3x with ether to remove excess DTNP.

-

-

Reduction (Post-Cleavage):

-

Dissolve crude peptide (Sec-Npys) in buffer (pH 4.5–7.0).

-

Add 50 eq. Ascorbic Acid or DTT .

-

Monitor by HPLC (shift in retention time as Npys is released).

-

Protocol B: Facile Reductive Acidolysis (TES Method)

Best for: Standard production of selenopeptides where orthogonality is not required.

-

Cocktail Preparation:

-

Prepare a mixture of TFA / Triethylsilane (TES) / Thioanisole / Water (96 : 2 : 1 : 1).

-

Critical: High TES concentration is vital to quench the carbocation.

-

-

Reaction:

-

Work-up:

Protocol C: SPPS Coupling of Fmoc-Sec(Mob)-OH

Objective: Prevent racemization and premature elimination.

-

Activation: Use DIC / HOAt (Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole).

-

Avoid: Strong bases like DIEA or phosphonium salts (PyBOP/HBTU) if possible, as they increase the risk of racemization.

-

-

Coupling Time: Limit to 60 minutes .

-

Fmoc Removal: Use 20% Piperidine in DMF for 2 x 5 minutes (short cycles).

-

Warning: Extended exposure to piperidine can cause

-elimination of the protected Sec residue, even with Mob intact.

-

Troubleshooting & Optimization

Preventing Dehydroalanine (Dha) Formation

The most common failure mode is the conversion of Sec to Dha via elimination.

Figure 2: Pathways to degradation. Oxidative elimination (via Selenoxide) is extremely rapid.

Mitigation Strategies:

-

Solvent Degassing: Use Argon-sparged DMF for all coupling and washing steps.

-

Avoid Peroxides: Use fresh ether for precipitation. Ether peroxides readily oxidize Sec(Mob) to the selenoxide, which eliminates instantly at room temperature.

-

Temperature Control: Keep cleavage reactions strictly controlled. Do not exceed 40°C for the TES method.

References

-

Hondal, R. J., et al. (2012).[7] Use of DTNP for Deprotection and Diselenide Formation in Protected Selenocysteine-Containing Peptides. Journal of Peptide Science. Link

-

Harris, K. M., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science. Link

-

Alewood, P. F., et al. (2011).[8] Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules. Link

-

Metanis, N., et al. (2010). Chemical Synthesis of Selenoproteins. Current Opinion in Chemical Biology. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Technical Monograph: Boc-Sec(Mob)-OH in Advanced Peptide Synthesis

CAS Number: 959415-39-5 Chemical Name: N-α-(tert-Butoxycarbonyl)-Se-(4-methoxybenzyl)-L-selenocysteine (R)-Configuration Note: Due to the high atomic number of Selenium, the natural L-enantiomer of Selenocysteine possesses an (R) absolute configuration, unlike the (S) configuration of most natural amino acids.[1][2][3][4]

Executive Summary

Boc-Sec(Mob)-OH is a specialized, orthogonally protected amino acid derivative designed for the incorporation of Selenocysteine (Sec, U) into peptide backbones via Boc-chemistry Solid Phase Peptide Synthesis (SPPS) .[4][5] While Fmoc-SPPS has gained dominance, Boc-SPPS remains the gold standard for synthesizing difficult sequences, aggregating peptides, and thioesters where base-lability is a liability.

The p-methoxybenzyl (Mob) group provides robust protection for the highly nucleophilic and oxidation-prone selenol moiety, remaining stable during repetitive TFA (trifluoroacetic acid) treatments used to remove the N-α-Boc group. However, its removal traditionally required toxic liquid Hydrofluoric Acid (HF). This guide details modern, milder deprotection strategies (DTNP/TES) that circumvent HF, making this reagent accessible for standard laboratory workflows.

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11][12]

| Property | Specification |

| CAS Number | 959415-39-5 |

| Formula | C₁₆H₂₃NO₅Se |

| Molecular Weight | 388.31 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, DMSO; Sparingly soluble in water |

| Purity Standard | ≥ 98% (HPLC) |

| Chirality | L-isomer (Absolute Configuration: R) |

| Storage | -20°C, Desiccated, Under Inert Gas (Argon/Nitrogen) |

Mechanistic Insight: The Orthogonal Strategy

The utility of this compound lies in its differential stability against acid.

-

N-α-Boc Group: Acid-labile. Cleaved by 50% TFA/DCM during every synthetic cycle.

-

Se-Mob Group: Acid-resistant (semi-permanent). Stable to 50% TFA. Traditionally requires anhydrous HF or strong electrophiles for cleavage.

This hierarchy allows the peptide chain to be elongated without exposing the reactive selenol, which would otherwise undergo rapid oxidation to diselenides (Sec-Sec) or elimination to dehydroalanine.

Visualization: Protection & Deprotection Logic

Figure 1: The orthogonal protection scheme allows iterative Boc removal while preserving the Mob-protected selenol until the final release.

Experimental Protocol: Solid Phase Synthesis

Caution: Selenocysteine derivatives are sensitive to light and oxygen. Perform all weighing and solution preparation under inert atmosphere when possible.

Phase A: Resin Loading & Coupling

Resin Choice: Merrifield Resin or PAM Resin (0.5–0.8 mmol/g loading).

-

Activation:

-

Dissolve This compound (3.0 eq relative to resin) in minimal dry DMF.

-

Add HBTU (2.9 eq) and DIEA (6.0 eq).

-

Note: Avoid DIC/HOBt if possible, as slower activation can increase risk of racemization, though it is acceptable if pre-activation time is minimized (< 5 min).

-

-

Coupling:

-

Add activated solution to the resin.[4] Shake for 1–2 hours at room temperature.

-

Monitor via Kaiser Test (ninhydrin). Note: Sec coupling is generally efficient.

-

-

Washing:

Phase B: Standard Elongation Cycles

-

Deprotection: Treat resin with 50% TFA in DCM (2 x 1 min, 1 x 20 min).

-

Wash: DCM (3x), 5% DIEA/DCM (neutralization, 2x), DCM (3x).

-

Coupling: Add next amino acid (activated as above).

Phase C: The Critical Step – Mob Deprotection

Removing the Mob group is the most challenging step. While HF is the historical standard, it requires specialized apparatus. Below are two validated HF-Free methods.

Method 1: Oxidative Cleavage (DTNP)

Best for: Forming diselenide bonds directly.

-

Swell dried peptide-resin or dissolve crude peptide in TFA .

-

Add 2,2'-dithiobis(5-nitropyridine) (DTNP) (10–20 eq).

-

Add Thioanisole (5 eq) as a scavenger.

-

React for 1–2 hours at room temperature.

-

Mechanism: The Mob cation is scavenged, and the selenol forms a mixed selenylsulfide with the nitropyridine, which can be reduced or spontaneously disproportionate to the diselenide (Sec-Sec).

Method 2: Reductive Silyl Cleavage (TES)

Best for: Obtaining free selenol (Sec-H).

-

Prepare cocktail: TFA / Triethylsilane (TES) / Thioanisole (90:5:5).

-

Incubate peptide (on-resin or in solution) at 40°C for 4 hours .

-

Note: Higher temperature is required because Mob is more stable than other benzyl groups.

-

-

Precipitate with cold diethyl ether.

Visualization: Mob Deprotection Pathways

Figure 2: Comparison of deprotection methodologies. Method C (TES) is recommended for laboratories lacking HF facilities.

Handling & Stability

-

Oxidation Risk: The free selenol (-SeH) oxidizes to the diselenide (-Se-Se-) within minutes in air at pH > 7. Always keep buffers degassed (sparged with Argon) and use reducing agents (DTT or TCEP) during purification if the monomer is required.

-

Elimination Risk: Under strong basic conditions, Sec can undergo β-elimination to form Dehydroalanine. Avoid prolonged exposure to piperidine or strong bases after the Sec residue is incorporated (less of an issue in Boc chemistry compared to Fmoc).

References

-

Methods for the deprotection of Sec(Mob): Harris, K. M., et al. (2019).[7] "Facile removal of 4-methoxybenzyl protecting group from selenocysteine." Journal of Peptide Science. Link

-

DTNP Deprotection Strategy: Schroeder, G. K., et al. (2009). "Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups." Peptides for Youth. Link

-

General SPPS Protocols: Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society. Link

-

This compound Product Data: Sigma-Aldrich / Merck Technical Data Sheet. Link

- Selenocysteine in Chemical Biology: Muttenthaler, M., et al. (2010). "Trends in peptide drug discovery." Nature Reviews Drug Discovery. (Contextual grounding for selenopeptide stability).

Sources

- 1. chempep.com [chempep.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. This compound | 959415-39-5 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US8383770B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]

- 7. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of Boc-Sec(Mob)-OH in Solid Phase Peptide Synthesis

A Technical Guide for High-Fidelity Selenopeptide Construction

Executive Summary

The incorporation of Selenocysteine (Sec, U) into peptides presents a unique "reactivity paradox." While its lower pKa (5.2) compared to Cysteine (8.3) makes it a superior nucleophile for native chemical ligation and redox folding, this same property renders the Sec backbone highly unstable during standard Solid Phase Peptide Synthesis (SPPS).

This guide delineates the mechanistic imperative for using Boc-Sec(Mob)-OH (N-tert-butyloxycarbonyl-Se-(p-methoxybenzyl)-L-selenocysteine). Unlike Fmoc strategies, where the requisite basic deprotection drives rapid

Part 1: The Selenocysteine Challenge

The Nucleophilic Liability

The primary failure mode in selenopeptide synthesis is not coupling efficiency, but backbone degradation. In standard Fmoc SPPS, the removal of the Fmoc group requires secondary amines (typically 20% piperidine).

For Selenocysteine, the electron-withdrawing nature of the selenium atom, combined with the basic environment, acidifies the

Mechanism of Failure in Fmoc Chemistry

The following diagram illustrates why standard Fmoc protocols often fail with Sec, necessitating the Boc approach.

Figure 1: The base-catalyzed degradation pathway of Selenocysteine during Fmoc deprotection.

Part 2: The Strategic Advantage of this compound

The this compound derivative effectively bypasses the elimination pathway by operating entirely under acidic conditions until the final cleavage step.

Orthogonal Protection Scheme

| Component | Chemical Function | Deprotection Reagent | Stability Profile |

| Temporary protection during coupling | TFA (Trifluoroacetic acid) | Labile to moderate acid; Stable to base.[1] | |

| Side Chain (Mob) | p-Methoxybenzyl ether; masks Se nucleophilicity | HF (Hydrofluoric acid) or TFMSA | Stable to TFA ; Stable to base. |

| Resin Linkage | Anchors peptide (e.g., MBHA, PAM) | HF | Stable to TFA. |

Why Mob?

The p-methoxybenzyl (Mob) group is critical because it reduces the electron density on the selenium atom, preventing oxidation and alkylation during chain elongation. Crucially, the Mob group is stable to the repetitive TFA treatments used to remove Boc groups at every cycle. It is only removed during the final "hard acid" cleavage, ensuring the Sec residue remains protected until the peptide is off the resin.

Part 3: Mechanistic Workflow

The synthesis follows a cycle that avoids the "Basic Danger Zone."

Figure 2: The Boc-SPPS cycle preserves the Sec(Mob) side chain through repetitive acid treatments.

Part 4: Experimental Protocols

Coupling Protocol (Boc Chemistry)

Reagents:

-

This compound (2.5 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (2.5 eq)

-

HOBt (Hydroxybenzotriazole) (2.5 eq)

-

Solvent: DMF/DCM (1:1)

Procedure:

-

Activation: Dissolve this compound and HOBt in minimal DMF. Add DCC in DCM. Stir at 0°C for 15 min to form the active ester. Filter off DCU urea precipitate if necessary.

-

Coupling: Add the filtrate to the neutralized peptide-resin. Shake for 1–2 hours.

-

Monitoring: Perform a Kaiser test. (Note: Sec coupling is generally efficient; extended times are rarely needed).

The Critical Step: Final Cleavage

The Mob group requires strong acid to cleave.[2] While HF is the gold standard, modern "Low-HF" or reductive methods are safer and highly effective for Sec.

Option A: High-HF Cleavage (Standard)

-

Conditions: Anhydrous HF + p-Cresol + p-Thiocresol (90:5:5) at 0°C for 60 mins.

-

Mechanism:

cleavage. The carbocations generated from Mob are scavenged by the cresols. -

Warning: HF is fatal upon skin contact. Requires specialized Teflon apparatus.

Option B: The "Reductive Cocktail" (Safer Alternative)

Recent studies (Hondal et al.) have validated a milder approach that avoids HF while effectively removing the Mob group.

-

Cocktail: TFA / Triethylsilane (TES) / Thioanisole (96:2:2).[2][3][4][5]

-

Conditions: Incubate at 40°C for 4 hours .

-

Advantage: This method reduces the Mob group rather than relying solely on acidolysis, yielding the diselenide form directly.

Post-Cleavage Handling

Sec-peptides spontaneously oxidize to form diselenide dimers (Sec-Sec) in air.

-

Precipitation: Precipitate crude peptide in ice-cold diethyl ether.

-

Reduction: To obtain monomeric selenol, dissolve peptide in buffer (pH 7) containing 10–50 mM DTT (Dithiothreitol).

-

Purification: HPLC must be performed at acidic pH (0.1% TFA) to keep the selenol protonated (Se-H) and prevent oxidation.

Part 5: Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Mass -80 Da (Deselenization) | Minimize exposure to DIEA; ensure efficient washing after TFA. | |

| Mass +16 Da | Selenoxide formation (Se=O) | Treat with dilute DTT or Ascorbic acid before HPLC. |

| Incomplete Mob Removal | Insufficient acid strength | Switch from TFMSA to HF, or use the 40°C TFA/TES/Thioanisole method. |

| Racemization | Over-activation | Use HOBt/DIC instead of HATU; keep temperature at 0°C during activation. |

References

-

Moroder, L. (2005).[6] Isosteric replacement of sulfur with other chalcogens in peptides and proteins.[6] Journal of Peptide Science, 11(4), 187–214. Link

-

Hondal, R. J., et al. (2012). Facile removal of the p-methoxybenzyl protecting group from selenocysteine.[5][7] Journal of Peptide Science, 18(10), 609-617. Link

-

Metanis, N., & Hilvert, D. (2014). Natural and synthetic selenoproteins.[3][5][6][8][9][10][11][12] Current Opinion in Chemical Biology, 22, 27-34. Link

-

Alewood, P., et al. (1997). Synthesis of selenocysteine peptides and their oxidation to diselenide-bridged compounds. Journal of Peptide Science, 3(6), 442-453. Link

-

Muttenthaler, M., & Alewood, P. F. (2008). Selenopeptide chemistry. Journal of Peptide Science, 14(12), 1223–1239. Link

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DSpace [scholarworks.uvm.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of selenocysteine peptides and their oxidation to diselenide-bridged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of selenopeptides: an alternative way of incorporating selenocystine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Boc-Protected Selenocysteine Derivatives for Peptide Synthesis

Abstract

The incorporation of selenocysteine (Sec), the 21st proteinogenic amino acid, into peptides offers unique biochemical properties that are highly sought after in drug development and chemical biology.[1][2] Its distinct reactivity, driven by the lower pKa and higher nucleophilicity of its selenol group compared to the thiol of cysteine, makes it a powerful tool for creating novel therapeutics, studying protein folding, and engineering enzyme active sites.[3][4] However, this enhanced reactivity also presents significant challenges during chemical synthesis. This guide provides an in-depth technical overview of the use of Nα-tert-butyloxycarbonyl (Boc) protected selenocysteine derivatives in solid-phase peptide synthesis (SPPS). We will explore the synthesis of these critical building blocks, detail field-proven protocols for their incorporation into peptide chains, dissect the common challenges of racemization and side reactions, and provide robust methodologies for purification and characterization, grounding all recommendations in established chemical principles and authoritative literature.

The Unique Chemistry of Selenocysteine: A Double-Edged Sword

To appreciate the nuances of selenopeptide synthesis, one must first understand the fundamental chemical differences between selenocysteine and its sulfur analogue, cysteine. These differences are not merely academic; they dictate the entire strategy for protection, coupling, and handling.

The selenol side chain of selenocysteine is significantly more acidic (pKa ≈ 5.2) than the thiol of cysteine (pKa ≈ 8.5).[5] This means that at physiological pH, the selenol exists predominantly as the highly nucleophilic selenolate anion, whereas the thiol is mostly protonated. This heightened nucleophilicity is advantageous for certain biochemical reactions but makes the unprotected side chain extremely susceptible to oxidation and alkylation during peptide synthesis.[3][4] Furthermore, the redox potential of a diselenide bond is much lower than that of a disulfide bond, making selenocysteine-containing peptides highly prone to forming diselenide bridges upon exposure to air.[5]

These properties necessitate a robust protection strategy. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while older than the more common Fmoc/tBu approach, offers distinct advantages for selenocysteine incorporation. The strongly acidic conditions used for final cleavage are highly effective for removing robust benzyl-type side-chain protecting groups often used for Sec, and the repetitive acid treatments for Nα-Boc removal can help disrupt peptide aggregation, a common problem in SPPS.[6][7]

Table 1: Comparative Physicochemical Properties of Cysteine and Selenocysteine

| Property | Cysteine (Cys) | Selenocysteine (Sec) | Causality & Implication for Synthesis |

| Side Chain pKa | ~8.5 | ~5.2[5] | Sec is ionized at neutral pH, increasing its nucleophilicity and susceptibility to side reactions. Requires robust side-chain protection. |

| Redox Potential (X-X) | -180 mV (disulfide) | -380 mV (diselenide)[5] | The free selenol is extremely sensitive to air oxidation. Cleavage and purification require an oxygen-free environment and/or reducing agents. |

| Nucleophilicity | Moderate | High[3][4] | The selenolate is a potent nucleophile, increasing the risk of side reactions. It also enables unique ligation chemistries.[8][9] |

| Bond Dissociation | C-S: ~70 kcal/mol | C-Se: ~60 kcal/mol | The C-Se bond is weaker, making it more susceptible to cleavage (deselenization) under harsh conditions. |

Synthesis of Boc-Protected Selenocysteine Building Blocks

The successful incorporation of Sec begins with the high-quality synthesis of the protected amino acid derivative. A common and efficient route starts from the readily available amino acid L-serine. The strategy involves converting the side-chain hydroxyl group into a good leaving group, followed by nucleophilic substitution with a protected selenium nucleophile.

An optimized route for preparing derivatives like Boc-Sec(MBn)-OH (4-methylbenzyl) and Boc-Sec(MPM)-OH (4-methoxybenzyl) has been reported, achieving high yields and preserving stereochemical integrity.[10][11] The choice of the benzyl-type protecting group is critical; electron-donating groups like methoxy (pMob) or methyl make the protecting group more labile to acid, allowing for its removal during the final cleavage step.[5]

Diagram: General Synthesis Pathway for Boc-Sec(R)-OH

Below is a generalized workflow illustrating the synthesis of Boc-protected, side-chain-functionalized selenocysteine from L-serine.

Caption: Synthesis of Boc-Sec(R)-OH from L-serine.

Boc-SPPS Protocol for Selenopeptide Synthesis

The Boc-SPPS strategy relies on an orthogonal protection scheme where the temporary Nα-Boc group is removed by moderate acid (TFA), while the permanent side-chain protecting groups (like benzyl ethers) and the resin linkage require a much stronger acid (like HF or TFMSA) for cleavage.[6]

Diagram: The Boc-SPPS Cycle

The following diagram outlines the iterative steps required to incorporate a Boc-amino acid, including a Boc-Sec derivative, onto the growing peptide chain.

Caption: The iterative cycle for Boc solid-phase peptide synthesis.

Experimental Protocol: Single Coupling Cycle for Boc-Sec(R)-OH

This protocol outlines a self-validating system for a single coupling step.

-

Resin Preparation: Swell the peptide-resin (e.g., PAM resin) in dichloromethane (DCM) for 30 minutes.[12]

-

Boc Deprotection:

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes. Drain.[13]

-

Treat again with 50% TFA in DCM for 20 minutes to ensure complete removal of the Boc group.[13]

-

Scientist's Note: When Trp, Met, or Cys are present in the sequence, add 0.5% dithiothreitol (DTT) or other scavengers to the TFA solution to prevent side-chain modification.[7][13]

-

-

Washing: Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA and byproducts.

-

Neutralization:

-

Treat the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Drain.

-

Repeat the neutralization step to ensure the N-terminal amine is fully deprotonated and ready for coupling.[12]

-

-

Washing: Wash the resin thoroughly with DCM (5x) to remove excess DIEA.

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve Boc-Sec(R)-OH (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to begin activation.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Causality: Using a pre-activation step with a coupling agent like HBTU converts the carboxylic acid to a more reactive species, facilitating efficient peptide bond formation. The base (DIEA) is essential for this activation and for maintaining neutral conditions during coupling.

-

-

Monitoring & Washing:

-

Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.

-

Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next deprotection cycle.

-

Critical Challenges and Field-Proven Solutions

The synthesis of selenopeptides is not without its pitfalls. A proactive understanding of potential side reactions is key to success.

Racemization of Selenocysteine

Selenocysteine, like cysteine and histidine, is particularly prone to racemization during the activation step of coupling.[5][7][14] The mechanism typically involves the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemical purity.

Mitigation Strategies:

-

Choice of Coupling Reagent: While HBTU is common, using carbodiimide-based activators like DIC in the presence of an additive is often superior for suppressing racemization.[15]

-

Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues (e.g., 6-Cl-HOBt, HOAt) is critical. These additives form active esters that are less prone to racemization than the intermediates formed with coupling agents alone.[7][15]

-

Base Selection: Use a sterically hindered base like DIEA rather than a less hindered one (e.g., N-methylmorpholine). Minimize the amount of base used to the minimum required for the reaction.[14]

-

Temperature Control: Perform the coupling reaction at 0°C or room temperature. Avoid elevated temperatures, which accelerate racemization.[14]

-

Protecting Group Effects: It has been observed that the bulky Boc group provides more steric hindrance against oxazolone formation compared to the Fmoc group, making the Boc strategy potentially advantageous for minimizing racemization of Sec derivatives.[10]

Diagram: Racemization Mechanism via Oxazolone Intermediate

Caption: Racemization occurs via a planar, achiral enolate intermediate.

Side-Chain Stability and Final Cleavage

The final step involves cleaving the peptide from the resin and simultaneously removing all side-chain protecting groups. This is typically accomplished with a strong acid like anhydrous hydrogen fluoride (HF).

Table 2: Common Side-Chain Protections for Boc-Sec and Cleavage Conditions

| Derivative | Protecting Group (R) | Cleavage Reagent | Scavengers Required & Rationale |

| Boc-Sec(Bzl)-OH | Benzyl | HF, TFMSA | Thioanisole, Anisole: To scavenge benzyl cations and prevent re-attachment to sensitive residues like Trp and Met.[6][16] |

| Boc-Sec(Meb)-OH | 4-Methylbenzyl (p-MeBzl) | HF, TFMSA | Thioanisole, Anisole: Similar to benzyl, scavenges carbocations generated during cleavage.[16] |

| Boc-Sec(Mob)-OH | 4-Methoxybenzyl (p-Mob) | HF, TFMSA, TFA (harsher) | Thioanisole, EDT: The methoxy group makes it more acid-labile but also more prone to side reactions. EDT helps reduce any oxidized species.[5] |

Experimental Protocol: HF Cleavage and Work-up

SAFETY PRECAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated, specialized apparatus.

-

Preparation: Place the dried peptide-resin (~0.5 g) in the HF reaction vessel. Add a magnetic stir bar and scavengers (e.g., 1 mL anisole or thioanisole).

-

HF Cleavage: Cool the vessel to -5°C. Condense anhydrous HF (~10 mL) into the vessel. Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.

-

Peptide Precipitation: Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

-

Extraction: Extract the crude peptide from the resin using a suitable solvent, such as 10% acetic acid.

-

Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide powder.

-

Handling: The resulting peptide contains a free selenol. To prevent immediate oxidation to the diselenide, either work under an inert atmosphere or immediately purify the peptide under acidic conditions where the selenol is more stable.

Purification and Characterization of Selenopeptides

The crude product from SPPS is a mixture containing the target peptide, truncated sequences, and products of side reactions. Reversed-phase HPLC is the standard method for purification.

-

Purification: Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The low pH protonates the selenol, reducing its reactivity and improving peak shape. Collect fractions and analyze for the desired product.

-

Characterization:

-

Mass Spectrometry: This is the definitive tool for identity confirmation. Selenium has a characteristic isotopic distribution pattern (major isotopes: ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se) that gives selenopeptides a unique signature in the mass spectrum, distinguishing them from their sulfur-containing analogues.[3][17][18] Electrospray ionization (ESI-MS) is commonly used.[17]

-

Analytical HPLC: Confirm the purity of the lyophilized fractions by injecting a small amount onto an analytical HPLC column.

-

Conclusion

The Boc-SPPS strategy provides a robust and effective framework for the synthesis of selenocysteine-containing peptides. While the unique chemistry of selenium presents challenges, particularly regarding racemization and oxidative stability, these can be overcome through careful selection of protecting groups, optimized coupling protocols, and meticulous handling during cleavage and purification. By understanding the underlying chemical principles and employing the field-proven methodologies detailed in this guide, researchers can confidently harness the power of selenocysteine to advance their work in drug discovery and protein engineering.

References

-

Hondal, R. J. (2005). Incorporation of Selenocysteine into Proteins Using Peptide Ligation. Protein and Peptide Letters, 12(8), 729-738. [Link]

-

Flemer Jr, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3232-3251. [Link]

-

Flemer Jr, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3232-3251. [Link]

-

Flemer Jr, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. PMC. [Link]

-

Wang, L., et al. (2021). Facile Synthesis of Boc-Protected Selenocystine and its Compatibility with Late-Stage Farnesylation at Cysteine Site. Protein & Peptide Letters, 28(6), 603-611. [Link]

-

Flemer Jr, S., & Hondal, R. J. (2012). OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. PMC. [Link]

-

Flemer Jr, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. ResearchGate. [Link]

-

Wikipedia. (n.d.). Selenocysteine. [Link]

-

Walczak, M. A., & Wierzbicka, M. (2023). Selenium in Peptide Chemistry. Molecules, 28(7), 3199. [Link]

-

Michalke, B. (2015). Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry. Molecules, 20(4), 6057-6080. [Link]

-

Shimodaira, S., & Iwaoka, M. (2017). Improved synthetic routes to the selenocysteine derivatives useful for Boc-based peptide synthesis with benzylic protection on the selenium atom. Arkivoc, 2017(2), 260-271. [Link]

-

Metanis, N., & Keinan, E. (2017). Synthesis and semi-synthesis of selenopeptides and selenoproteins. Israel Journal of Chemistry, 57(9), 838-848. [Link]

-

Walczak, M. A., & Wierzbicka, M. (2023). Selenium in Peptide Chemistry. ResearchGate. [Link]

-

Kaur, H., & Singh, N. (2022). Selenium-containing Peptides and their Biological Applications. Current Medicinal Chemistry, 29(42), 7248-7262. [Link]

-

Hondal, R. J. (2005). Incorporation of Selenocysteine into Proteins Using Peptide Ligation. Bentham Science. [Link]

-

Flemer Jr, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-protection in Solid Phase Peptide Synthesis. PubMed. [Link]

-

Peregrina, J. M., & Avenoza, A. (2021). Strategies for the Synthesis of Selenocysteine Derivatives. Synthesis, 53(24), 4503-4518. [Link]

-

Iwaoka, M., et al. (2025). On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. Molecules, 30(3), 589. [Link]

-

Shimodaira, S., & Iwaoka, M. (2016). Improved synthetic routes to the selenocysteine derivatives useful for Boc-based peptide synthesis with benzylic protection on the selenium atom. ResearchGate. [Link]

-

Metanis, N. (2020). Applying selenocysteine-mediated expressed protein ligation to prepare the membrane enzyme selenoprotein S. Methods in Enzymology, 638, 211-231. [Link]

-

Kaur, H., & Singh, N. (2022). Selenium-containing Peptides and their Biological Applications. Bentham Science. [Link]

-

Fodor, P., et al. (2015). Application of hyphenated analytical techniques in the investigation of selenium speciation of different plants. Journal of Pharmaceutical and Biomedical Analysis, 106, 124-135. [Link]

-

Walczak, M. A., & Wierzbicka, M. (2023). Selenium in Peptide Chemistry. PMC. [Link]

-

Wang, S., et al. (2024). Trapping of Native Selenomethionine-Containing Peptides in Selenium-Enriched Milk and Unveiling the Deterioration after Ultrahigh-Temperature Treatment. Analytical Chemistry, 96(3), 1189-1198. [Link]

-

Zhao, L., & Su, G. (2022). A Review of Plant Selenium-Enriched Proteins/Peptides: Extraction, Detection, Bioavailability, and Effects of Processing. Foods, 11(11), 1642. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Wang, Y., et al. (2020). Discovery of Selenocysteine as a Potential Nanomedicine Promotes Cartilage Regeneration With Enhanced Immune Response by Text Mining and Biomedical Databases. Frontiers in Bioengineering and Biotechnology, 8, 788. [Link]

-

ATSDR. (2003). Analytical Methods for Selenium. [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy. [Link]

-

Waters Corporation. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

Sources

- 1. Selenium-containing Peptides and their Biological Applications: Ingenta Connect [ingentaconnect.com]

- 2. Discovery of Selenocysteine as a Potential Nanomedicine Promotes Cartilage Regeneration With Enhanced Immune Response by Text Mining and Biomedical Databases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Facile Synthesis of Boc-Protected Selenocystine and its Compatibility with Late-Stage Farnesylation at Cysteine Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Review of Plant Selenium-Enriched Proteins/Peptides: Extraction, Detection, Bioavailability, and Effects of Processing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Automated Solid-Phase Peptide Synthesis (SPPS) for Selenocysteine Insertion

Introduction: The Significance of Selenocysteine in Peptide and Protein Chemistry

Selenocysteine (Sec), the 21st proteinogenic amino acid, is a rare but vital component of numerous enzymes across all domains of life.[1][2] Termed selenoproteins, these biomolecules are integral to a range of biological functions, most notably antioxidant defense, thyroid hormone metabolism, and immune response. The unique chemical properties of selenocysteine, stemming from the lower pKa and higher nucleophilicity of its selenol group compared to the thiol group of cysteine, impart enhanced catalytic activity to these enzymes.[3][4]

The site-specific incorporation of selenocysteine into peptides and proteins is therefore of great interest to researchers in drug development, protein engineering, and chemical biology. Synthetic access to selenopeptides allows for the study of natural selenoprotein active sites, the development of novel therapeutic agents, and the creation of proteins with enhanced folding or catalytic properties.[4][5] However, the chemical synthesis of selenopeptides is fraught with challenges, primarily due to the high reactivity and instability of the selenocysteine side chain.[6][7]

This application note provides a comprehensive guide to the automated solid-phase peptide synthesis (SPPS) of selenocysteine-containing peptides. We will delve into the chemical hurdles of selenocysteine incorporation, discuss strategies for side-chain protection, and provide detailed, field-proven protocols for automated synthesis and subsequent cleavage and deprotection.

The Chemical Challenge: Understanding Selenocysteine's Reactivity

The primary obstacle in the chemical synthesis of selenopeptides is the high reactivity of the selenol (-SeH) group on the selenocysteine side chain. With a pKa of approximately 5.2, the selenol group is predominantly in its highly nucleophilic selenolate form (R-Se⁻) at physiological pH.[3][8] This makes it extremely susceptible to a variety of undesirable side reactions during SPPS, including:

-

Oxidation: The selenol group readily oxidizes to form a diselenide bridge (-Se-Se-), which can lead to dimerization of the peptide or the formation of incorrect intramolecular bonds.[4][7]

-

Alkylation and Acylation: The nucleophilic selenolate can react with various electrophiles present during the synthesis, leading to unwanted modifications.

-

β-Elimination: Under basic conditions, such as the piperidine treatment used for Fmoc deprotection, the protected selenocysteine residue can undergo β-elimination, leading to the formation of dehydroalanine and subsequent side reactions.[9]

To overcome these challenges, the selenol group must be "masked" with a temporary protecting group throughout the synthesis. The choice of this protecting group is critical and dictates the overall synthetic strategy.

Protecting Group Strategies for Selenocysteine

The ideal protecting group for selenocysteine in Fmoc-based SPPS must be stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) and the acidic conditions of the coupling steps, yet be readily removable at the end of the synthesis without degrading the peptide.[10][11] Several protecting groups have been developed, with the most common being acid-labile benzyl-type and trityl-type groups.

| Protecting Group | Structure | Cleavage Conditions | Key Features |

| p-Methoxybenzyl (Mob) | Strong acids (e.g., TFA with scavengers, TFMSA, HF)[3][9] | Commercially available, but requires harsh cleavage conditions that can damage sensitive peptides. | |

| Trityl (Trt) | Mildly acidic conditions (e.g., TFA)[9][12] | More acid-labile than Mob, allowing for cleavage under standard TFA conditions. | |

| Xanthenyl (Xan) | Very mild acidic conditions[12] | Highly acid-labile, suitable for peptides with other acid-sensitive modifications. |

For this protocol, we will focus on the use of Fmoc-Sec(Trt)-OH , as its compatibility with standard TFA cleavage protocols simplifies the overall workflow and avoids the need for harsh, specialized reagents.[12]

Automated SPPS Protocol for Selenocysteine Insertion

The following protocol is a general guideline for the incorporation of a single selenocysteine residue into a peptide sequence using an automated peptide synthesizer employing Fmoc/tBu chemistry. This protocol assumes a 0.1 mmol synthesis scale.

Reagent Preparation

-

Amino Acid Solutions: Prepare solutions of all standard Fmoc-amino acids at 0.2 M in DMF.

-

Fmoc-Sec(Trt)-OH Solution: Prepare a fresh solution of Fmoc-Sec(Trt)-OH at 0.2 M in DMF immediately before it is to be used. Due to the potential for degradation, it is not recommended to leave this solution on the synthesizer for extended periods.

-

Activator Solution: Prepare a 0.5 M solution of an aminium-based coupling agent such as HCTU or HATU in DMF.

-

Base Solution: Prepare a 2 M solution of N,N-diisopropylethylamine (DIPEA) or a 1 M solution of N-methylmorpholine (NMM) in DMF.

-

Deprotection Solution: 20% piperidine in DMF (v/v).

-

Washing Solvent: High-purity DMF.

Automated Synthesizer Program Cycle

The following table outlines a typical cycle for one amino acid addition. The key step is the coupling of Fmoc-Sec(Trt)-OH, which may require an extended coupling time to ensure complete reaction.

| Step | Reagent/Solvent | Volume | Duration | Repeats | Notes |

| 1. Deprotection | 20% Piperidine/DMF | 5 mL | 3 min | 1 | Initial, short deprotection. |

| 20% Piperidine/DMF | 5 mL | 10 min | 1 | Main deprotection step. | |

| 2. Washing | DMF | 7 mL | 30 sec | 5 | Thoroughly removes piperidine. |

| 3. Coupling | Fmoc-AA-OH (0.2M) | 2.5 mL (5 eq) | 45-120 min | 1 | For standard AAs, 45 min is often sufficient. For Fmoc-Sec(Trt)-OH, extend to 90-120 min. |

| Activator (0.5M) | 2.5 mL (5 eq) | ||||

| Base (2M DIPEA) | 1.25 mL (5 eq) | ||||

| 4. Washing | DMF | 7 mL | 30 sec | 3 | Removes excess reagents. |

Note: After the coupling of Fmoc-Sec(Trt)-OH, it is highly recommended to perform a Kaiser test on a small sample of the resin to confirm complete coupling. If the test is positive (blue beads), a second coupling (recoupling) should be performed.

Caption: Automated Fmoc-SPPS cycle for selenocysteine insertion.

Cleavage and Deprotection: Releasing the Selenopeptide

The final step is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the trityl group from selenocysteine. This is a critical step, as the unprotected selenol is highly susceptible to oxidation and other side reactions.[11] Therefore, a carefully formulated cleavage cocktail containing scavengers is essential.

Cleavage Cocktail

A standard and effective cleavage cocktail for peptides containing selenocysteine is Reagent B:

-

Trifluoroacetic acid (TFA): 95%

-

Water (H₂O): 2.5%

-

Triisopropylsilane (TIS): 2.5%

The TIS acts as a scavenger to trap the carbocations generated during the cleavage of the trityl and other acid-labile protecting groups, preventing them from re-attaching to the peptide or modifying sensitive residues like tryptophan and selenocysteine.[5][13]

Cleavage Protocol

-

Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Cleavage Reaction:

-

Place the dried resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Collect the filtrate and add it dropwise to a 10-fold volume of cold (-20°C) diethyl ether.

-

A white precipitate of the crude peptide should form.

-

-

Peptide Isolation:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet twice with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Important Note: The free selenol in the cleaved peptide will rapidly oxidize to a diselenide in the presence of air. If the reduced form of the peptide is desired, all buffers for purification should be degassed, and a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) should be added.

Caption: Workflow for cleavage and deprotection of selenopeptides.

Conclusion

The automated synthesis of selenocysteine-containing peptides is a powerful tool for accessing these unique biomolecules for research and development. By understanding the inherent reactivity of the selenocysteine side chain, selecting an appropriate protecting group strategy, and optimizing the automated synthesis and cleavage protocols, high-quality selenopeptides can be reliably produced. The use of Fmoc-Sec(Trt)-OH in conjunction with a standard automated Fmoc/tBu protocol and a scavenger-containing cleavage cocktail represents a robust and accessible method for the routine synthesis of selenopeptides.

References

- Challenges of site-specific selenocysteine incorporation into proteins by Escherichia coli. (n.d.). National Center for Biotechnology Information.

- Challenges of site-specific selenocysteine incorporation into proteins by Escherichia coli. (n.d.). National Center for Biotechnology Information.

- Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins. (2024, September 20). MDPI.

- Synthesis and semi-synthesis of selenopeptides and selenoproteins. (n.d.). National Center for Biotechnology Information.

- INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION. (n.d.). National Center for Biotechnology Information.

- Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. (2011, April 18). MDPI.

-

Peptide Cleavage from Resin Protocol. (n.d.). PPMC. Retrieved from [Link]

-

Synthesis of selenocystine peptides. (n.d.). ResearchGate. Retrieved from [Link]

-

OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. (2011, October 15). ResearchGate. Retrieved from [Link]

-

Selenium in Peptide Chemistry. (2023, April 4). MDPI. Retrieved from [Link]

-

Fmoc-Sec(Xan)-OH: Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection. (2025, August 5). ResearchGate. Retrieved from [Link]

Sources

- 1. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. peptide.com [peptide.com]

- 6. A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. biotage.com [biotage.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Application Note: Advanced Native Chemical Ligation Using Boc-Sec(Mob)-OH Precursors

Introduction & Scientific Rationale

Chemical protein synthesis has been revolutionized by Native Chemical Ligation (NCL), a technique that joins two unprotected peptide segments through a natural amide bond. While traditional NCL relies on an N-terminal cysteine (Cys), the field has increasingly adopted Selenocysteine (Sec)-mediated NCL to overcome critical kinetic and steric bottlenecks[1].

-

Superior Kinetics and Lower pKa : The selenol sidechain of Sec has a pKa of ~5.2, compared to ~8.3 for the thiol of Cys. At physiological or slightly acidic pH, the selenol is predominantly in its highly nucleophilic selenolate form, dramatically accelerating the initial trans-chalcogenoesterification step[1].

-

Steric Bypass : Standard Cys-NCL struggles at sterically hindered junctions (e.g., Val-Cys, Ile-Cys, Pro-Cys). Sec-mediated NCL effortlessly bypasses these steric clashes, allowing ligations to reach completion in minutes rather than days[1].

-

Chemoselective Deselenization : Following ligation, the Sec residue can be chemoselectively reduced to Alanine (Ala) using mild radical chemistry. Unlike global desulfurization, this process leaves native Cys residues and disulfide bonds entirely intact, offering unprecedented flexibility in choosing ligation junctions[2].

The Mob protecting group is specifically chosen for Boc-SPPS because it is completely stable to the repetitive trifluoroacetic acid (TFA) cycles used for Boc deprotection, yet it can be cleanly removed during the final anhydrous HF cleavage[3].

Mechanistic Overview

The mechanism of Sec-mediated NCL is a self-driving thermodynamic cascade. It begins with the reversible, rapid exchange between the C-terminal thioester of the first peptide and the N-terminal selenolate of the second peptide. This forms a highly reactive selenoester intermediate. Because the selenoester is significantly more electrophilic than a standard thioester, it rapidly undergoes an irreversible, spontaneous Se-to-N acyl shift to form the native amide bond[4].

Figure 1: Mechanism of Selenocysteine-Mediated Native Chemical Ligation and Deselenization.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process analytical checks to verify causality and success at each stage.

Protocol 1: Boc-SPPS and HF Cleavage of Boc-Sec(Mob)-OH Peptides

Causality: While the Mob group is stable during Boc-SPPS, anhydrous HF cleavage yields a free selenol that is highly susceptible to oxidation and electrophilic alkylation. To prevent random polymerization and irreversible side reactions, we deliberately trap the selenol as a stable diselenide dimer or mixed selenosulfide during cleavage using DTNP (2,2'-dithiobis(5-nitropyridine))[5].

-

Synthesis : Assemble the peptide via standard Boc-SPPS on a PAM or MBHA resin. Couple this compound using DIC/HOBt activation for 45 minutes.

-

Cleavage : Transfer the dried resin to a Teflon HF cleavage apparatus. Treat with anhydrous HF containing 10% anisole (as a carbocation scavenger) and 2.0 equivalents of DTNP for 1 hour at 0 °C[5].

-

Precipitation : Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide by adding cold anhydrous diethyl ether. The DTNP ensures the Sec peptide is trapped as a stable monomeric selenosulfide or a homodimeric diselenide[6].

-

Validation (Self-Check) : Analyze the crude ether precipitate via LC-MS. You must observe the mass of the diselenide dimer (

) or the 5-Npys mixed selenosulfide (

Protocol 2: Sec-Mediated Native Chemical Ligation

Causality: Because the Sec peptide is isolated in an oxidized state, a strong reductant (TCEP) is required in the ligation buffer to generate the active nucleophilic selenolate in situ. MPAA is added as a thiol catalyst to maintain a highly reactive C-terminal aryl thioester pool[4].

-

Buffer Preparation : Prepare a degassed ligation buffer consisting of 6 M Gdn·HCl, 0.1 M Na₂HPO₄, pH 6.5.

-

Reagent Addition : Dissolve the C-terminal thioester peptide (1.5 mM) and the N-terminal Sec diselenide peptide (1.0 mM) in the buffer. Add 50 mM TCEP·HCl and 50 mM MPAA (4-mercaptophenylacetic acid). Readjust the pH to 6.5 if necessary.

-

Reaction : Incubate the mixture at room temperature under argon.

-

Validation (Self-Check) : Monitor the reaction via analytical RP-HPLC and LC-MS. The reaction at unhindered sites should reach >90% completion within 15–30 minutes. For hindered sites (e.g., Val-Sec), allow 2–4 hours. The disappearance of the thioester starting material validates the trans-selenoesterification kinetics.

Protocol 3: Chemoselective Deselenization (Optional)

Causality: TCEP combined with a water-soluble radical initiator generates a radical species that selectively abstracts the weak C-Se bond, replacing it with a hydrogen atom from the buffer to yield Alanine. The stronger C-S bonds of native Cysteines are thermodynamically protected from this specific radical abstraction[1].

-

Preparation : Directly utilize the crude NCL reaction mixture. Adjust the pH to 5.5–6.0 to optimize radical stability.

-

Initiation : Add additional TCEP (to a final concentration of 250 mM) and 25 mM of the radical initiator VA-044 (2,2'-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride).

-

Reaction : Incubate at 37 °C for 4 hours under strictly anaerobic conditions.

-

Validation (Self-Check) : Confirm completion via LC-MS. The target peak must shift by exactly -78 Da (loss of Se [79 Da] + addition of H [1 Da]) per Sec residue. The preservation of any native Cys masses confirms chemoselectivity.

Data Presentation: Comparative Kinetics and Properties

To guide experimental design, the physical and kinetic differences between Cys-NCL and Sec-NCL are summarized below.

| Property | Cysteine (Cys) | Selenocysteine (Sec) | Practical Implication for Synthesis |

| Sidechain pKa | ~8.3 | ~5.2 | Sec is fully deprotonated and hyper-reactive at neutral/mildly acidic pH. |

| Nucleophilicity | High | Very High | Sec dramatically accelerates the initial trans-chalcogenoesterification step. |

| Ligation at Hindered Sites (Val, Ile, Pro) | Slow (Days) | Fast (Minutes to Hours) | Sec enables the synthesis of notoriously difficult, sterically encumbered protein targets. |

| Post-Ligation Modification | Global Desulfurization | Chemoselective Deselenization | Sec allows the strategic placement of Ala junctions while preserving native, disulfide-forming Cys residues. |

References

-

Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis Source: MDPI Molecules URL:[Link]

-

Diselenide–selenoester ligation for chemical protein synthesis Source: Nature Protocols URL:[Link]

-

The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) for deprotection and diselenide formation in protected selenocysteine-containing peptides Source: Journal of Peptide Science (Wiley) URL:[Link]

-

Harnessing selenocysteine reactivity for oxidative protein folding Source: Chemical Communications (RSC) URL:[Link]

Sources

- 1. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. allpeptide.com [allpeptide.com]

- 3. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

orthogonal deprotection of Mob group in Boc chemistry

Application Notes & Protocols

Topic: Orthogonal Deprotection of the p-Methoxybenzyl (Mob) Group in Boc Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the realm of Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-yield, high-purity target peptides. The Boc (tert-butyloxycarbonyl) strategy, a cornerstone of SPPS, relies on a "quasi-orthogonal" system where both the temporary Nα-Boc group and various "permanent" side-chain protecting groups are acid-labile.[1][2] The key to selectivity lies in their differential sensitivity to acid. This guide provides an in-depth exploration of the p-methoxybenzyl (Mob) group, a common side-chain protecting group, and details the principles and protocols for its selective, orthogonal removal in the presence of the more acid-stable Nα-Boc group. We will delve into the chemical mechanisms, provide validated step-by-step protocols, and offer expert insights into process validation and troubleshooting.

The Principle of Orthogonality in Peptide Synthesis

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[1][2] In an ideal orthogonal scheme, one group might be removed by acid, another by a base, and a third by a specific metal catalyst.[1]

The Boc/Mob pairing is considered "quasi-orthogonal" because both are removed by acid.[1] However, their rates of acid-catalyzed cleavage are significantly different. The Nα-Boc group is designed for repeated removal at each synthesis cycle and is labile to moderately strong acid conditions, typically 25-55% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1][2][3] In contrast, the Mob group, used for protecting the side chains of residues like Cysteine (Cys) or Selenocysteine (Sec), is substantially more stable and requires stronger acidic conditions for cleavage.[4][5] This differential lability is the foundation that allows for the selective deprotection of the Mob group, typically at the end of the synthesis, while the Boc group is removed iteratively.

Figure 2: The mechanism of acid-catalyzed Mob group cleavage and scavenging.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Mob Deprotection | - Insufficient reaction time or temperature.- Deprotection cocktail has degraded.- Poor resin swelling, limiting reagent access. [3] | - Increase reaction time or temperature (e.g., to 40°C).<[5]br>- Prepare fresh deprotection cocktail immediately before use.- Ensure adequate resin swelling in DCM prior to deprotection. |

| Loss of Other Side-Chain Protecting Groups | - TFA concentration is too high or reaction time is too long for the specific peptide sequence.- Presence of highly acid-labile groups (e.g., Trityl). | - Perform a time-course study to find the optimal deprotection time.- Consider a milder deprotection cocktail if orthogonality is compromised. The Trityl (Trt) group, for instance, is significantly more acid-labile than Boc and may be cleaved under these conditions. [6] |